2,4-Dihydroxy-5-phenylpyridine

描述

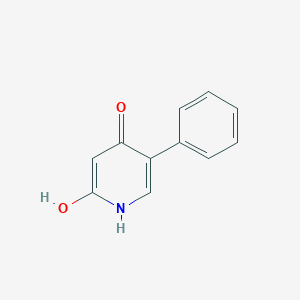

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-5-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-6-11(14)12-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWFNIHXOJTJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715723 | |

| Record name | 4-Hydroxy-5-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102249-52-5 | |

| Record name | 4-Hydroxy-5-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Substituted Pyridine Derivatives in Heterocyclic Chemistry

Substituted pyridine (B92270) derivatives are a cornerstone of heterocyclic chemistry, a field that focuses on cyclic compounds containing atoms of at least two different elements in their rings. uou.ac.in The pyridine ring, a six-membered ring with five carbon atoms and one nitrogen atom, is a ubiquitous scaffold found in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov Its presence is also prominent in a multitude of pharmaceuticals and agrochemicals. nih.govbohrium.comtandfonline.com

The versatility of the pyridine ring lies in its electronic properties and the ease with which it can be functionalized. The nitrogen atom imparts a degree of basicity and influences the reactivity of the ring, making it susceptible to various chemical transformations. nih.gov This allows chemists to introduce a wide range of substituents at different positions on the ring, thereby fine-tuning the molecule's physical, chemical, and biological properties. mdpi.com This adaptability has made substituted pyridines essential building blocks in drug discovery, materials science, and catalysis. nih.govtandfonline.comdovepress.com

Contextualizing Dihydroxypyridine Scaffolds

Within the broad family of substituted pyridines, dihydroxypyridine scaffolds hold a special place. The presence of two hydroxyl (-OH) groups on the pyridine (B92270) ring introduces several key features. These hydroxyl groups can act as both hydrogen bond donors and acceptors, significantly influencing the molecule's intermolecular interactions and, consequently, its physical properties like solubility and melting point.

Furthermore, dihydroxypyridines can exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of dihydroxypyridines, this often involves the migration of a proton between the oxygen and nitrogen atoms, leading to keto-enol tautomerism. elsevierpure.comelsevierpure.compublish.csiro.au For instance, a dihydroxypyridine can exist in equilibrium with a pyridone form, where one of the hydroxyl groups is converted to a carbonyl group (C=O). nih.govwikipedia.org This tautomeric behavior is highly dependent on the solvent and the specific substitution pattern on the ring, and it plays a crucial role in the compound's reactivity and biological activity. elsevierpure.comnih.govwikipedia.org

The 1,4-dihydropyridine (B1200194) (DHP) scaffold, in particular, has been extensively studied in medicinal chemistry and is the core structure of a major class of drugs used to treat cardiovascular diseases. dovepress.comnih.gov While 2,4-dihydroxy-5-phenylpyridine is not a 1,4-DHP, the general importance of dihydroxypyridine structures underscores their potential in the development of new therapeutic agents. dovepress.comfrontiersin.org

Research Trajectories and Academic Importance of 2,4 Dihydroxy 5 Phenylpyridine

De Novo Synthesis of the Pyridine Ring System

The construction of the pyridine core from acyclic precursors, known as de novo synthesis, is a fundamental approach to obtaining substituted pyridines. wikipedia.org This strategy allows for the direct incorporation of desired substituents onto the heterocyclic ring.

Multi-Component Condensation Reactions (e.g., Hantzsch-type) and Subsequent Aromatization

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, embodying principles of atom economy and green chemistry. researchgate.netbohrium.comrug.nl The Hantzsch pyridine synthesis is a classic and versatile MCR for producing substituted pyridines and their dihydro- derivatives. fiveable.meum.edu.mt

The typical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and an ammonia (B1221849) source. fiveable.me This reaction initially forms a 1,4-dihydropyridine (B1200194) (1,4-DHP) intermediate, which is subsequently aromatized to the corresponding pyridine derivative. mdpi.comnih.gov The synthesis of unsymmetrical 5-nitropyridines has been achieved through a multicomponent reaction involving 2-nitroacetophenone, furfurol, β-dicarbonyl compounds, and ammonium (B1175870) acetate (B1210297), followed by oxidation of the dihydropyridine (B1217469) intermediate. researchgate.net

The versatility of the Hantzsch reaction is demonstrated by the variety of components that can be employed. For instance, a four-component reaction of an aldehyde, dimedone, malononitrile, and ammonium acetate can yield highly functionalized hexahydroquinolines. sapub.org Modifications to the classic Hantzsch reaction, such as using different catalysts or reaction conditions, have been extensively explored to improve yields and expand the substrate scope. um.edu.mtnih.govjst.go.jp For example, a one-pot synthesis of substituted pyridines has been developed using a bifunctional palladium-on-carbon/K-10 montmorillonite (B579905) catalyst under microwave irradiation, where the cyclization occurs on the solid acid and the subsequent dehydrogenation is catalyzed by palladium. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, β-ketoester, Ammonia | Classical Hantzsch | 1,4-Dihydropyridine | fiveable.me |

| Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Phosphotungstic acid on alumina | Substituted dihydropyridine | um.edu.mt |

| α,β,γ,δ-Unsaturated ketones, Ammonium formate | Air, Metal-free | Asymmetrical 2,6-diarylpyridines | organic-chemistry.org |

| Aldehydes, Phosphorus ylides, Propargyl azide | One-pot | Polysubstituted pyridines | organic-chemistry.org |

| 2-Nitroacetophenone, Furfurol, β-Dicarbonyl compounds, Ammonium acetate | KNO₃, Cu(NO₃)₂ | 5-Nitro-6-phenylpyridines | researchgate.net |

Cyclization Reactions for Pyridine Core Formation

Beyond multi-component reactions, various cyclization strategies are employed to construct the pyridine ring. These methods often involve the formation of key intermediates that undergo electrocyclization or other ring-closing reactions.

One notable method is the 6π-3-azatriene electrocyclization. researchgate.net This reaction involves the formation of a 3-azatriene intermediate which then undergoes a thermally or photochemically induced 6π electrocyclic ring closure to form a dihydropyridine, which can be subsequently oxidized to the pyridine. organic-chemistry.org For instance, a one-pot synthesis of polysubstituted pyridines has been achieved through a sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization. organic-chemistry.org

Other cyclization approaches include the reaction of β-enamine carbonyl compounds with a C1 unit source, such as rongalite, in a Hantzsch-type strategy to produce tetrasubstituted pyridines. mdpi.comresearchgate.net Additionally, pyridinium (B92312) ylides generated from the reaction of pyridine with suitable precursors can undergo 1,5-electrocyclization to form fused pyridine ring systems. acs.orgresearchgate.net The development of metal-catalyzed cyclization reactions has also provided powerful and selective methods for constructing pyridine and other heterocyclic scaffolds. researchgate.net

Functionalization and Derivatization Strategies

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This approach is particularly useful for introducing specific functional groups at desired positions.

Introduction of Hydroxyl Groups onto the Pyridine Ring

The introduction of hydroxyl groups onto a pyridine ring can be achieved through several methods. One common strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards certain transformations and can facilitate hydroxylation. For example, photochemical irradiation of pyridine N-oxides can lead to the formation of C3-hydroxy pyridines through an "oxygen walk" mechanism involving an oxaziridine (B8769555) intermediate. acs.org The presence of boron trifluoride during the irradiation of 2-substituted pyridine N-oxides can inhibit rearrangement reactions and increase the hydroxylation of an attached phenyl system. rsc.org

Enzymatic hydroxylation also presents a highly specific method for introducing hydroxyl groups. For example, the enzyme 4-hydroxypyridine-3-hydroxylase from Agrobacterium sp. catalyzes the hydroxylation of 4-hydroxypyridine (B47283) to pyridine-3,4-diol. nih.govnih.gov This process is a mixed-function monooxygenase reaction requiring oxygen and a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govnih.gov

A process for preparing 2,4-dihydroxypyridine (B17372) involves heating a compound of the formula A (wherein R is H, alkyl, or aralkyl) with phosphoric acid. google.com

Regioselective Phenylation of Pyridine Scaffolds

The regioselective introduction of a phenyl group onto a pyridine ring is a key step in the synthesis of 5-phenyl-substituted pyridines. This can be challenging due to the inherent reactivity patterns of the pyridine ring.

One approach to control regioselectivity is through the use of pyridyne intermediates. The generation of a 3,4-pyridyne allows for the subsequent addition of nucleophiles. The regioselectivity of this addition can be controlled by substituents on the pyridyne precursor. nih.govresearchgate.net For example, the use of a C2 amide directing group can favor the addition of a nucleophile at the C4 position. nih.gov

Transition metal-catalyzed cross-coupling reactions are also powerful tools for the arylation of pyridines. Palladium-catalyzed reactions, for instance, can be used for the C2,C6-arylation of pyridines using N-alkylpyridinium salts as directing groups. beilstein-journals.org Another strategy involves the use of a blocking group, such as a maleate-derived group, to direct Minisci-type radical alkylation specifically to the C-4 position of pyridine. researchgate.net

| Method | Key Feature | Regioselectivity | Reference |

| Pyridyne Intermediates | Use of directing groups on the pyridyne precursor | Controllable (e.g., C4) | nih.gov |

| Palladium-Catalyzed Cross-Coupling | N-Alkylpyridinium directing group | C2, C6 | beilstein-journals.org |

| Minisci-type Radical Alkylation | Maleate-derived blocking group | C4 | researchgate.net |

| Lewis Acid Activation | BF₃·OEt₂ activation of pyridine | C4 | acs.org |

Post-Synthetic Modification of this compound Derivatives (e.g., Ester Reduction)

Once the core structure of a substituted pyridine is established, further modifications can be made to the functional groups. A common transformation is the reduction of ester groups to alcohols.

For example, 3,5-dihydroxymethyl-4-aryl-2,6-dimethylpyridines have been synthesized by the reduction of the corresponding diethyl 2,6-dimethyl-4-arylpyridine-3,5-dicarboxylates. bas.bg This reduction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). bas.bg The study found that using 2.2 equivalents of LiAlH₄ per equivalent of the diester was sufficient to achieve the desired reduction to the dihydroxymethyl product in good yields. bas.bg This modification significantly increases the water solubility of the pyridine derivatives. bas.bg

Advanced Catalytic Approaches in Pyridine Synthesis

Modern synthetic chemistry offers a powerful toolkit for the construction and functionalization of pyridine rings. Catalytic methods, in particular, have revolutionized the ability to create complex molecular architectures with high precision.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon bonds. These reactions are instrumental in the synthesis of biaryl compounds and for the introduction of aryl substituents onto heterocyclic rings. The synthesis of 5-aryl-2,4-dihydroxypyridines can be effectively achieved through the C-5 arylation of a pre-existing 2,4-dihydroxypyridine or a suitable precursor.

Given that 2,4-dihydroxypyridine exists in tautomeric equilibrium with 4-hydroxy-2-pyridone, strategies for the C-5 arylation of 2-pyridones are highly relevant. Research has demonstrated a direct and highly regioselective Pd(II)-catalyzed C5-arylation of the 2-pyridone core using aryl iodides. researchgate.netresearchgate.netacs.org This transformation typically employs a palladium(II) catalyst, such as palladium acetate (Pd(OAc)₂), in the presence of an oxidant and a suitable solvent. Silver nitrate (B79036) has been identified as a crucial additive in promoting this direct site-selective arylation. researchgate.net

A plausible synthetic route to this compound would involve the C-H arylation of 2,4-dihydroxypyridine (or its 4-hydroxy-2-pyridone tautomer) with iodobenzene. The reaction conditions would likely be adapted from established protocols for the C5-arylation of similar 2-pyridone substrates.

Table 1: Representative Conditions for Pd-Catalyzed C5-Arylation of 2-Pyridone Analogues

| Entry | Catalyst | Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ | None | AgNO₃ | DMF | 120 | Good | researchgate.net |

| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | High | beilstein-journals.org |

| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | Moderate-Good | researchgate.net |

This table presents generalized conditions from related reactions and may require optimization for the specific synthesis of this compound.

The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. For instance, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can stabilize the palladium catalyst and promote the desired coupling. beilstein-journals.orgresearchgate.net

Organometallic Reagents in Pyridine Ring Functionalization (e.g., Regiodivergent Alkylation)

Organometallic reagents are powerful tools for the direct functionalization of pyridine rings. Recent advancements have focused on achieving regiodivergence, where the site of functionalization can be controlled by tuning the reaction conditions or the nature of the organometallic species. researchgate.net

While direct C-5 phenylation of 2,4-dihydroxypyridine using this approach is not explicitly detailed in the literature, the principles of regiodivergent functionalization offer a potential pathway. For instance, the direct alkylation of pyridines has been achieved using alkyllithium reagents, where the choice of the alkyllithium cluster can direct the reaction to either the C2 or C4 position. researchgate.net This level of control suggests that with appropriate directing groups on the pyridine ring and carefully selected organometallic reagents, site-selective arylation could be achievable.

The challenge in applying this to this compound lies in the acidic protons of the hydroxyl groups, which would be deprotonated by common organometallic reagents. Therefore, protection of the hydroxyl groups would be a necessary prerequisite for such a strategy. Following protection, a directed metalation at the C-5 position, followed by a cross-coupling reaction with a phenylating agent, could be a viable route.

Table 2: Conceptual Application of Regiodivergent Functionalization

| Step | Description | Reagents (Conceptual) | Key Principle |

| 1 | Protection | Silyl ethers (e.g., TBDMSCl, Imidazole) | Masking of acidic protons |

| 2 | Directed Metalation | Directed metalating group (e.g., at N1), Strong base (e.g., LDA) | Directing the deprotonation to the desired position |

| 3 | Phenylation | Phenylboronic acid, Pd catalyst (Suzuki coupling) | C-C bond formation |

| 4 | Deprotection | Fluoride source (e.g., TBAF) | Removal of protecting groups |

This table outlines a conceptual synthetic sequence, as direct C-5 phenylation of 2,4-dihydroxypyridine via this method is not established.

Chemoenzymatic and Biocatalytic Routes to Substituted Pyridines

The use of enzymes in organic synthesis, or biocatalysis, offers numerous advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and a reduced environmental footprint. Chemoenzymatic approaches, which combine enzymatic transformations with traditional chemical synthesis, provide powerful strategies for accessing complex molecules. nih.govresearchgate.net

While no specific biocatalytic route for the direct synthesis of this compound has been reported, enzymes have been successfully employed in the synthesis of various substituted pyridine and piperidine (B6355638) derivatives. nih.govmdpi.commdpi.com For example, lipases have been used for the kinetic resolution of racemic pyridine derivatives, affording enantiomerically pure building blocks. wur.nl

A potential chemoenzymatic strategy for accessing chiral analogues of this compound could involve the enzymatic desymmetrization of a prochiral precursor or the kinetic resolution of a racemic intermediate. For instance, a prochiral di-ester substituted pyridine could be selectively hydrolyzed by a lipase (B570770) to yield a chiral mono-acid, which could then be further elaborated into the target structure.

Furthermore, a general chemoenzymatic approach for the asymmetric dearomatization of activated pyridines to prepare stereochemically defined substituted piperidines has been developed. nih.gov This involves a one-pot amine oxidase/ene imine reductase cascade. Such methodologies highlight the potential of biocatalysis to create complex, chiral pyridine-based structures that could serve as precursors to or be further functionalized to yield compounds like this compound.

Table 3: Examples of Enzymes in the Synthesis of Pyridine Derivatives

| Enzyme | Reaction Type | Substrate Class | Product Class | Reference |

| Lipase (e.g., Candida rugosa lipase) | Kinetic Resolution (Hydrolysis/Acylation) | Racemic substituted pyridines | Enantioenriched pyridines | wur.nl |

| Amine Oxidase / Ene Imine Reductase | Asymmetric Dearomatization | Activated Pyridines | Chiral Piperidines | nih.gov |

This approach underscores the potential for developing novel biocatalytic cascades for the synthesis of functionalized pyridines, including the target compound of this article.

Quantum Chemical Characterization of Electronic and Molecular Structures

The electronic and molecular properties of this compound can be thoroughly investigated using a variety of quantum chemical methods. These computational techniques provide deep insights into the molecule's geometry, stability, and electronic behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation within the DFT framework, which relates the electron density of a system to its total energy. By minimizing this energy, the equilibrium geometry, including bond lengths, bond angles, and dihedral angles, can be accurately predicted.

For this compound, DFT calculations would be crucial in understanding how the phenyl and dihydroxy substituents influence the geometry of the pyridine ring. The results of such a calculation would typically be presented in a table detailing these optimized parameters.

Illustrative Data Table of Optimized Geometrical Parameters (Hypothetical) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | C4-O | 1.35 Å |

| Bond Angle | C3-C4-C5 | 118.5° |

Analysis of Frontier Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity.

An analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how this compound might interact with other molecules and its potential sites for electrophilic and nucleophilic attack.

Illustrative Data Table of Electronic Properties (Hypothetical) This table is for illustrative purposes only, as specific data for this compound is not available.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the energies of electronic excited states and the probabilities of transitions between the ground state and these excited states (oscillator strengths). These calculations are fundamental for predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. The results can identify the nature of the electronic transitions, for instance, whether they are localized on the pyridine ring, the phenyl group, or involve charge transfer between different parts of the molecule.

Illustrative Data Table of Calculated Excitation Energies (Hypothetical) This table is for illustrative purposes only, as specific data for this compound is not available.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 4.1 | 0.25 |

| S0 → S2 | 4.8 | 0.08 |

Tautomeric Equilibria and Proton Transfer Dynamics

Hydroxypyridine compounds can exist in different tautomeric forms, most commonly the hydroxypyridine and pyridone forms. This tautomerism involves the migration of a proton and a shift in double bonds within the ring. The relative stability of these tautomers can be significantly influenced by the surrounding environment.

Elucidation of Hydroxypyridine-Pyridone Tautomerism in Gas Phase and Solution

For this compound, several tautomeric forms are possible due to the two hydroxyl groups. Computational chemistry can be used to explore the potential tautomers and determine their relative stabilities. In the gas phase, the calculations would focus on the intrinsic properties of the isolated molecule.

When moving to a solvent environment, the relative stabilities of the tautomers can change dramatically. The effect of the solvent is typically modeled using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). The polarity of the solvent can play a crucial role; polar solvents often stabilize the more polar pyridone tautomer.

Computational Modeling of Tautomer Relative Stabilities and Interconversion Barriers

Computational models can provide quantitative predictions of the relative energies of the different tautomers of this compound. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium.

Furthermore, these models can be used to calculate the energy barrier for the interconversion between tautomers. This is achieved by locating the transition state structure for the proton transfer reaction. The height of this energy barrier provides insight into the kinetics of the tautomerization process; a high barrier suggests a slow interconversion rate.

Illustrative Data Table of Relative Tautomer Energies (Hypothetical) This table is for illustrative purposes only, as specific data for this compound is not available.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

|---|---|---|

| 2,4-dihydroxypyridine | 0.0 | 2.5 |

| 2-hydroxy-4-pyridone | 1.5 | 0.0 |

Effects of Solvent Polarity and Hydrogen Bonding on Tautomeric Preferences

The tautomeric equilibrium of this compound, like other hydroxypyridines, is profoundly influenced by the surrounding solvent environment. This compound can exist in several tautomeric forms, primarily the dihydroxy-pyridine (lactim) form and various pyridone (lactam) forms. Computational studies on analogous hydroxypyridine systems have established a clear principle: the relative stability of these tautomers is highly dependent on solvent polarity. researchgate.netnih.gov

In the gas phase or in nonpolar solvents, the dihydroxy (enol or lactim) form is generally predicted to be more stable. researchgate.netchemrxiv.org However, as the polarity of the solvent increases, the equilibrium shifts to favor the pyridone (keto or lactam) tautomer. researchgate.net This is because the pyridone form possesses a significantly larger dipole moment and is therefore better stabilized by the dielectric field of a polar solvent.

Hydrogen bonding plays a crucial role, particularly in protic solvents like water or alcohols. sonar.ch These solvents can interact directly with the tautomeric functional groups. For instance, a solvent molecule can act as a hydrogen bond donor to the carbonyl oxygen of the pyridone form and as a hydrogen bond acceptor for the N-H group, leading to substantial stabilization. nih.gov Theoretical calculations on related systems indicate that specific, explicit solvent molecules can form hydrogen-bonded complexes, which not only stabilize certain tautomers but also actively participate in the proton transfer mechanism. nih.gov

Table 1: Predicted Tautomeric Preference of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected Dominant Tautomer | Rationale |

| Gas Phase | 1 | Dihydroxy (Lactim) | Lower intrinsic energy without solvent stabilization. researchgate.net |

| Toluene | 2.4 | Dihydroxy (Lactim) | Low polarity provides minimal stabilization for the more polar pyridone form. sonar.ch |

| Acetonitrile | 37.5 | Pyridone (Lactam) | High polarity stabilizes the larger dipole moment of the pyridone form. sonar.ch |

| Methanol | 32.7 | Pyridone (Lactam) | High polarity and hydrogen bonding capability strongly stabilize the pyridone form. sonar.chnih.gov |

| Water | 80.1 | Pyridone (Lactam) | Very high polarity and strong hydrogen bonding effects provide maximum stabilization for the pyridone tautomer. researchgate.net |

Mechanism of Proton Relay in Tautomerization Processes (e.g., Intrinsic Reaction Coordinate Analysis)

The interconversion between tautomers of this compound involves the transfer of protons. In the absence of a mediating solvent, intramolecular proton transfer must overcome a high energy barrier. chemrxiv.org However, in the presence of protic solvents like water or methanol, the tautomerization process is often facilitated by a proton relay mechanism. researchgate.net

Computational studies on 2-hydroxypyridine (B17775) have shown that a small number of water molecules can form a hydrogen-bonded bridge between the proton donor and acceptor sites. researchgate.net This bridge allows for a concerted or near-concerted transfer of protons, significantly lowering the activation energy barrier for the tautomerization. For example, a mechanism involving two water molecules has been identified as a particularly efficient pathway for the tautomerization of 2-hydroxypyridine to 2-pyridone. researchgate.net

To verify the mechanism of such a transformation, Intrinsic Reaction Coordinate (IRC) analysis is a critical computational tool. smu.edu An IRC calculation maps the minimum energy path on the potential energy surface, connecting a transition state structure to the corresponding reactant and product. researchgate.netresearchgate.net For the tautomerization of this compound, an IRC analysis would:

Confirm that a calculated transition state structure genuinely connects the dihydroxy tautomer with a pyridone tautomer. smu.edu

Reveal whether the proton transfers occur synchronously (in a single step) or asynchronously (in a stepwise manner). researchgate.net

Provide a detailed picture of the geometric and electronic structure changes that occur along the reaction coordinate. researchgate.net

While no specific IRC analysis for this compound was found, such studies on similar systems confirm the utility of this method in elucidating complex, solvent-mediated proton transfer events. researchgate.netresearchgate.net

Molecular Reactivity and Reaction Mechanism Studies

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions involving this compound and for characterizing the high-energy transition states that govern the reaction rates. e3s-conferences.orgresearchgate.net Using methods like Density Functional Theory (DFT), a potential energy surface for a proposed reaction can be mapped out. cecam.orgarxiv.org

The typical computational workflow involves:

Locating Stationary Points: The geometries of reactants, products, and any potential intermediates are optimized to find their lowest energy structures. smu.edu

Searching for Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Various algorithms are used to locate this structure, which represents the maximum energy point along the minimum energy reaction path. researchgate.netchemrxiv.org

Frequency Analysis: A key confirmation of a genuine transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

IRC Calculation: As mentioned previously, an IRC calculation is performed to ensure the located TS connects the intended reactants and products. smu.edu

By comparing the calculated activation energies (the energy difference between the reactants and the transition state) for different possible reaction pathways, chemists can predict which reaction is kinetically favored. e3s-conferences.org

Analysis of Regio- and Stereoselectivity in Derivatization Reactions

This compound offers multiple sites for derivatization reactions, leading to questions of regioselectivity. For instance, electrophilic aromatic substitution could occur on the phenyl ring or potentially on the pyridine ring. The pyridine nitrogen itself can act as a powerful directing group in C-H activation reactions, typically favoring functionalization at the ortho positions of the phenyl ring. nih.govnih.gov

Computational analysis can predict the most likely site of reaction by comparing the activation energies of the transition states for each possible pathway. e3s-conferences.org For example, to determine the regioselectivity of an electrophilic attack on the phenyl ring, one would calculate the energy barriers for attack at the ortho, meta, and para positions. The pathway with the lowest barrier corresponds to the major product.

Furthermore, the tautomeric equilibrium is critical. Derivatization reactions like alkylation could occur at different locations depending on the dominant tautomer. For example, in a polar solvent where a pyridone form is favored, alkylation might occur on the nitrogen atom, whereas in a nonpolar solvent, O-alkylation at one of the hydroxyl groups might be preferred. Comparing the transition state energies for N-alkylation versus O-alkylation would provide a quantitative prediction of the reaction's outcome. acs.org

Advanced Computational Methodologies

Molecular Dynamics Simulations for Conformational Sampling

The phenyl group in this compound is connected to the pyridine ring by a single C-C bond, allowing for rotational freedom. The relative orientation of the two rings (i.e., the torsional or dihedral angle) defines the molecule's conformation, which can impact its properties and biological activity.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would provide detailed information about its conformational landscape. mdpi.com By simulating the molecule's behavior over a period of nanoseconds or longer, one can:

Identify the most stable, low-energy conformations. nih.gov

Determine the distribution of different conformations at a given temperature.

Calculate the energy barriers for rotation around the C-C single bond.

Observe how solvent molecules interact with and influence the molecule's shape and dynamics.

To more efficiently explore the conformational space, especially when high energy barriers exist between stable states, enhanced sampling techniques like metadynamics or replica exchange molecular dynamics can be employed. chemrxiv.orgnih.gov These methods accelerate the sampling of rare events, providing a more complete picture of the molecule's flexibility and accessible shapes. chemrxiv.org

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Following a comprehensive search of scientific literature and computational chemistry databases, no specific research studies employing combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods on the compound this compound were identified. While QM/MM is a powerful technique for modeling the behavior of molecules in complex environments, such as in biological systems or solution, it appears that this specific methodology has not yet been applied to the investigation of this compound.

The scientific community has utilized QM/MM approaches to study a wide array of other molecules, including various pyridine derivatives and other compounds with hydroxyl and phenyl functional groups. These studies have provided valuable insights into reaction mechanisms, electronic properties, and intermolecular interactions. However, the absence of such dedicated research on this compound means that a detailed analysis of its properties using this specific computational approach cannot be provided at this time.

Future computational studies on this compound could potentially employ QM/MM methods to explore its interactions with biological targets or to understand its behavior in different solvent environments. Such research would be invaluable for elucidating its potential applications and would contribute significantly to the theoretical understanding of this compound.

Spectroscopic and Structural Elucidation of 2,4 Dihydroxy 5 Phenylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 2,4-dihydroxy-5-phenylpyridine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.

High-resolution ¹H and ¹³C NMR spectra offer the initial and most fundamental layer of structural information, revealing the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing adjacent protons). For derivatives of this compound, the aromatic region of the ¹H NMR spectrum is particularly informative. For instance, in bioactive 1,4-dihydroxy-5-phenyl-2-pyridinone alkaloids isolated from Septoria pistaciarum, the spectra display characteristic signals for the monosubstituted phenyl group, typically as an A₂B₂C system, and a distinct singlet for the proton on the pyridinone ring. nih.govresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical shifts, which are sensitive to the electronic structure and hybridization. In the 1,4-dihydroxy-5-phenyl-2-pyridinone alkaloids, ¹³C NMR data confirmed the presence of all carbon atoms, including quaternary, methine, methylene, and methyl carbons, which is essential for confirming the molecular formula. nih.gov

A representative set of ¹H and ¹³C NMR data for a bioactive 1,4-dihydroxy-5-phenyl-2-pyridinone alkaloid (1) is presented in the table below.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 159.0 | |

| 3 | 100.1 | 6.55 (s) |

| 4 | 165.2 | |

| 5 | 118.5 | |

| 6 | 145.8 | |

| 1' | 131.5 | |

| 2', 6' | 128.8 | 7.43 (d, 7.5) |

| 3', 5' | 128.5 | 7.35 (t, 7.5) |

| 4' | 127.5 | 7.28 (t, 7.5) |

Data obtained for a bioactive alkaloid with a 1,4-dihydroxy-5-phenyl-2-pyridinone core structure. nih.gov

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from 1D NMR and for determining the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the structural elucidation of 1,4-dihydroxy-5-phenyl-2-pyridinone alkaloids, COSY spectra were crucial for establishing the spin systems within the molecule, such as the connectivity of protons in the monosubstituted phenyl ring. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is vital for assembling the molecular fragments identified by COSY and HSQC into a complete structure. For example, HMBC correlations can link substituents to the pyridinone or phenyl rings.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY and the related NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. These through-space correlations are critical for determining the relative stereochemistry and conformation of the molecule. In the study of the 1,4-dihydroxy-5-phenyl-2-pyridinone alkaloids, ROESY correlations were used to establish the relative configuration of the molecules. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. The FT-IR spectra of dihydroxy-substituted pyridines and their derivatives show characteristic absorption bands.

For instance, studies on related dihydroxypyridine derivatives have shown the following characteristic vibrational modes:

O-H stretching: The hydroxyl groups typically exhibit a broad absorption band in the region of 3400-3200 cm⁻¹. researchgate.net

C=O stretching: The carbonyl group of the pyridinone ring gives rise to a strong absorption band, usually in the range of 1650-1630 cm⁻¹. researchgate.net

C=C and C=N stretching: The aromatic ring and pyridinone ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

C-O stretching: The stretching vibrations of the C-O bonds of the hydroxyl groups are expected in the 1260-1000 cm⁻¹ range.

In a study of 2,3-dihydroxy pyridine (B92270), the vibrational spectra were analyzed in detail, providing a basis for the interpretation of the spectra of other dihydroxypyridine isomers. ijpbs.com For a series of 4,4'-(4-substituted phenyl pyridine-2,6-diyl) bis (N-substituted benzylidene aniline) derivatives, which contain dihydroxy functionalities, the phenolic -OH stretching was observed around 3312-3439 cm⁻¹.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for fingerprinting organic molecules.

For dihydroxypyridine derivatives, Raman spectroscopy can provide key information:

Aromatic Ring Vibrations: The characteristic ring stretching modes of the phenyl and pyridine rings are typically strong in the Raman spectrum, appearing in the 1600-1500 cm⁻¹ region.

A study on 2,3-dihydroxy pyridine and 2,4-dihydroxy-3-nitropyridine (B116508) utilized FT-Raman spectroscopy to complement the FT-IR data, allowing for a more complete assignment of the vibrational modes. ijpbs.com The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which is invaluable for its identification and structural characterization.

Electronic Absorption and Chiroptical Spectroscopy

Electronic and chiroptical spectroscopic methods are instrumental in understanding the electronic transitions and stereochemistry of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic transitions within this compound. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The common transitions observed are π → π* and n → π*. libretexts.org In molecules with conjugated π systems, these transitions fall within the range of standard UV-Vis spectrophotometers (220–700 nm). libretexts.org

The position and intensity of absorption bands in the UV-Vis spectrum are sensitive to the molecule's environment, including solvent polarity. For instance, in some dihydroxy-fluoropyrimidine derivatives, a hypsochromic shift (blue shift) of both n → π* and π → π* transitions is observed with increasing solvent polarity. iosrjournals.org This shift can be attributed to hydrogen bonding between the solvent and the molecule. iosrjournals.org

UV-Vis spectroscopy is also a valuable tool for studying the tautomeric equilibrium of hydroxypyridine compounds. Different tautomers will exhibit distinct absorption spectra, allowing for their identification and quantification in solution. academie-sciences.frsonar.ch For example, the tautomeric equilibrium between enol and keto forms can be quantitatively analyzed by examining the UV-Vis spectra in various solvents and pH conditions. academie-sciences.frsonar.ch Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the experimental UV-Vis spectra of different tautomers. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for Hydroxypyridine Derivatives

| Compound/Tautomer | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxy-5-fluoropyrimidine | Water | ~270 | π → π* | iosrjournals.org |

| Azo Dye (Phenol-based) | Diethyl Ether | ~350-400 | Azo tautomer | academie-sciences.fr |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.govscispace.com It measures the differential absorption of left and right circularly polarized light. wikipedia.org For chiral derivatives of this compound, ECD spectroscopy can provide definitive stereochemical assignments.

The process often involves comparing the experimental ECD spectrum with spectra calculated using quantum chemical methods, such as TD-DFT. nih.govrsc.org By calculating the theoretical ECD spectra for all possible stereoisomers, the one that best matches the experimental spectrum reveals the absolute configuration of the molecule. nih.govacs.org The reliability of this method depends on several factors, including the choice of computational functional and basis set, as well as accounting for conformational flexibility. rsc.orgnih.gov For conformationally flexible molecules, a thorough conformational analysis is crucial to obtain a Boltzmann-averaged ECD spectrum that accurately represents the experimental data. nih.govresearchgate.net

The Cotton effect, a characteristic feature in an ECD spectrum, is particularly informative. The sign and wavelength of the Cotton effect can be correlated with specific stereochemical features of the molecule. nih.gov This combined experimental and theoretical approach has become a standard and reliable method for the absolute configuration determination of complex natural products and synthetic molecules. nih.govacs.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides unparalleled detail about the three-dimensional structure of molecules in the solid state.

Single Crystal X-ray Diffraction of this compound and its Isolated Intermediates/Tautomers

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. uhu-ciqso.esnih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. uhu-ciqso.es For this compound, SC-XRD can be used to unambiguously identify the dominant tautomeric form present in the solid state. nih.govchemrxiv.org

The ability to grow single crystals of sufficient quality is a prerequisite for a successful SC-XRD analysis. uhu-ciqso.esnih.gov Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be solved and refined. nih.govscispace.com

In the context of tautomerism, SC-XRD is particularly valuable as it can provide a snapshot of a single tautomer, even if multiple forms exist in equilibrium in solution. nih.gov For instance, metal complexation has been shown to stabilize and allow for the crystallographic characterization of otherwise elusive tautomers of nitrogen-containing heterocycles. nih.gov The structural data from SC-XRD are crucial for understanding the structure-property relationships of this compound and its derivatives. mdpi.com

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |

| Z | The number of molecules per unit cell. |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This level of precision allows for the unambiguous determination of the elemental composition of this compound and its derivatives. savemyexams.comchimia.ch By comparing the experimentally measured exact mass with the calculated masses of possible molecular formulas, the correct formula can be confidently assigned. savemyexams.com

The difference between a compound's exact mass and its nominal mass is known as the mass defect, a concept that is increasingly utilized in the analysis of complex mixtures. nih.gov HRMS is a powerful tool that complements other spectroscopic techniques by providing definitive molecular formula information, which is a critical first step in structure elucidation. nih.gov

Common fragmentation pathways in mass spectrometry include alpha-cleavage, McLafferty rearrangement, and inductive cleavage. libretexts.org For aromatic compounds like pyridines, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The fragmentation pattern of this compound would likely involve cleavages adjacent to the hydroxyl groups and fragmentation of the phenyl substituent. Analysis of the mass-to-charge (m/z) ratios of the fragment ions provides valuable clues about the molecule's structure. scienceready.com.au Tandem mass spectrometry (MS/MS) can be employed to further investigate these fragmentation pathways by isolating a specific ion and inducing further fragmentation. nih.govmdpi.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dihydroxy-5-fluoropyrimidine |

| 2-Thiobarituric acid |

| Mebendazole |

| 4-Methyl-7-(pyrazin-2-yl)-2H- iosrjournals.orgnih.govbas.bgtriazolo[3,2-c] iosrjournals.orgnih.govbas.bgtriazole |

| CuBr2 |

| ZnBr2 |

| Pyridine |

| Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate |

| Lithium Aluminium Hydride |

Exploration of Structure Activity Relationships and Design Principles for 2,4 Dihydroxy 5 Phenylpyridine Analogues

Systematic Investigation of Substituent Effects on Chemical Properties and Reactivity

The chemical and physical properties of 2,4-dihydroxy-5-phenylpyridine analogues are profoundly influenced by the nature and placement of substituents on the phenyl ring. The hydroxyl groups at the 2- and 4-positions of the pyridine (B92270) ring are key to its chemical reactivity and potential for hydrogen bonding. ontosight.ai

The position of substituents on the phenyl ring also plays a crucial role. For example, in the context of topoisomerase inhibition, it has been observed that dihydroxylated 2,4,6-triphenyl pyridines with a hydroxyl group at the meta or para position of the 2-phenyl ring exhibit significant inhibitory activity. researchgate.net Similarly, for phthalimide-phenylpyridine conjugates acting as Wnt pathway inhibitors, substituents at the 3-position of the phthalimide (B116566) fragment, such as halogen and methyl groups, were found to be more favorable for activity compared to those at the 4-position. bohrium.com

| Substituent Type | Position | Effect on Activity/Property | Reference |

| Hydroxyl | meta or para of 2-phenyl ring | Enhanced Topoisomerase II inhibition | researchgate.net |

| Halogen, Methyl | 3-position of phthalimide | Favorable for Wnt pathway inhibition | bohrium.com |

| Nitro (electron-withdrawing) | 3- or 4-position of phthalimide | Decreased Wnt pathway inhibition | bohrium.com |

Rational Design Strategies for Modified this compound Structures

The insights gained from SAR studies provide a foundation for the rational design of modified this compound structures with enhanced or specific functionalities. nih.gov A key strategy involves the introduction of functional groups that can engage in specific non-covalent interactions, such as hydrogen bonding, which is crucial for binding to biological targets or for self-assembly into supramolecular structures. ontosight.ai

Conformational restriction is another important design principle. By creating more rigid structures, the binding affinity and selectivity for a particular target can be increased. researchgate.net For example, the design of rigid analogues of terpyridine, such as 5H-indeno[1,2-b]pyridines, has led to compounds with significant topoisomerase inhibitory activity. researchgate.net

Computational methods, such as molecular docking and 3D molecular similarity-based scaffold hopping, are increasingly being used to guide the design of new analogues. nih.gov These approaches allow for the prediction of binding modes and the identification of novel scaffolds with desired properties, accelerating the discovery of potent and selective compounds.

Role of the 2,4-Dihydroxypyridine (B17372) Scaffold in Advanced Materials and Coordination Chemistry

The 2,4-dihydroxypyridine scaffold is a valuable building block in the development of advanced materials and coordination complexes due to its versatile coordination capabilities and its propensity for self-assembly.

Development as Ligands for Metal Complexes

The 2,4-dihydroxypyridine moiety can act as a ligand, coordinating with various metal ions to form stable complexes. eurjchem.comeurjchem.com The hydroxyl groups can be deprotonated to form strong coordination bonds with metal centers. The resulting metal complexes can exhibit interesting properties, such as catalytic activity or specific biological functions. For instance, ruthenium(II) complexes containing 2,4-dihydroxy benzylidene ligands have been evaluated for their DNA binding and cleavage activities. eurjchem.comeurjchem.com The nature of the substituents on the phenyl ring can be used to fine-tune the electronic and steric properties of the ligand, thereby influencing the geometry and reactivity of the metal complex.

Supramolecular Assembly and Self-Association Behavior

The presence of both hydrogen bond donors (hydroxyl groups) and acceptors in the 2,4-dihydroxypyridine structure facilitates the formation of supramolecular assemblies through self-association. nankai.edu.cnresearchgate.net These non-covalent interactions can lead to the formation of well-ordered structures, such as one-dimensional chains or two-dimensional sheets. The resulting supramolecular architectures can have applications in areas such as molecular recognition and the development of functional soft materials. acs.org The use of macrocyclic hosts like cucurbit rsc.orguril has been shown to facilitate the formation of multivalent supramolecular assemblies with unique photophysical properties, such as ultralong organic room-temperature phosphorescence. rsc.org

Applications in Molecular Magnetism Research

The 2,4-dihydroxypyridine scaffold can be incorporated into ligands that bridge paramagnetic metal centers, leading to the formation of molecular magnets. researchgate.net These materials exhibit interesting magnetic phenomena, such as slow magnetic relaxation, which is a characteristic of single-molecule magnets (SMMs). The design of these systems focuses on controlling the magnetic anisotropy of the metal ions and the exchange interactions between them, which are mediated by the bridging ligand. researchgate.net Anilato-based ligands, which share some structural similarities with dihydroxy-aromatic systems, have been successfully used to create a variety of magnetic materials. mdpi.com

Functional Exploration of this compound Scaffolds in Chemical Biology

The unique structural features of this compound make it an attractive scaffold for the development of chemical probes and therapeutic agents in chemical biology. ontosight.ai The ability to systematically modify the structure allows for the optimization of its interaction with biological macromolecules.

Structure-activity relationship studies have shown that the introduction of specific substituents can significantly impact the biological activity of these compounds. For instance, dihydroxylation of 2,4,6-triphenyl pyridines has been shown to enhance their cytotoxicity and topoisomerase II inhibitory activity. researchgate.net The position of these hydroxyl groups is critical, with meta- or para-substitution on the 2-phenyl ring being preferable for topoisomerase II inhibition. researchgate.net

Furthermore, the 2,4-dihydroxypyridine core can be found in more complex structures that exhibit a range of biological activities. For example, derivatives of 4-hydroxy-2-quinolinone, which contains a related structural motif, have been investigated as multi-target agents with antioxidant and anti-inflammatory properties. mdpi.com The versatility of the pyridine and dihydropyridine (B1217469) scaffolds in drug design is well-established, with these motifs being present in numerous FDA-approved drugs. nih.gov

Investigation of Enzyme Inhibition Mechanisms at the Molecular Level

While specific enzyme inhibition studies on this compound are not extensively documented in publicly available literature, the broader class of dihydropyridine and pyridine derivatives has been widely investigated as inhibitors of various enzymes. These studies provide a foundation for predicting the potential inhibitory mechanisms of this compound and its analogues.

The dihydroxypyridine scaffold is a known pharmacophore that can interact with the active sites of numerous enzymes through a variety of non-covalent interactions. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the pyridine ring's nitrogen atom can also participate in hydrogen bonding. ontosight.ai The phenyl substituent can engage in hydrophobic and π-π stacking interactions with amino acid residues in the enzyme's binding pocket.

Molecular docking studies on related dihydropyridine derivatives have shed light on their binding modes. For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, a p-SO2Me-phenyl group at the C-4 position of a 1,4-dihydropyridine (B1200194) ring has been shown to insert into a secondary binding site, interacting with key residues like Arg513 and Phe518. brieflands.com Similarly, dihydropyridine analogues have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov Docking studies in this context help to elucidate the binding interactions responsible for this inhibition. nih.govjmcs.org.mx

For this compound, it can be hypothesized that the dihydroxy-phenyl moiety is crucial for binding to the active site of target enzymes. The orientation of the hydroxyl groups and the phenyl ring would significantly influence the binding affinity and selectivity. For example, in the case of thymidylate synthase (TS), a key enzyme in nucleotide metabolism and a target for anticancer drugs, derivatives of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide have been designed as inhibitors. nih.gov This suggests that the 2,4-dihydroxy-heterocyclic core can serve as a potent pharmacophore for TS inhibition.

The table below summarizes the enzyme inhibitory activities of various pyridine and dihydropyridine derivatives, offering insights into the potential targets for this compound analogues.

| Compound Class | Target Enzyme | Key Findings | Reference |

| Dihydropyridine Derivatives | Cholinesterases (AChE, BChE) | Potent inhibition observed, with IC50 values in the low micromolar range. The presence of nitro groups on the dihydropyridine ring enhanced activity. | who.int |

| 1,4-Dihydropyridine Derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibition of COX-2 over COX-1, with IC50 values in the sub-micromolar range. A p-SO2Me-phenyl substituent was identified as a key pharmacophore. | brieflands.com |

| 1,2-Dihydropyridine Derivatives | PIM-1 Kinase | Favorable binding affinities observed in molecular docking studies, with docking scores comparable to known inhibitors. | mdpi.com |

| Dihydropyridine Derivatives | α-Amylase and α-Glucosidase | Good inhibitory activity with IC50 values in the low micromolar range, comparable to the standard drug acarbose. | nih.gov |

| N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives | Thymidylate Synthase (TS) | Good anti-proliferative activity in cancer cell lines, suggesting potent TS inhibition. | nih.gov |

This table is interactive. Users can sort and filter the data based on the columns.

Analysis of Antioxidant Activity and Radical Scavenging Pathways

The presence of two hydroxyl groups on the pyridine ring suggests that this compound possesses antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. nih.gov The antioxidant activity of such compounds typically proceeds via two primary mechanisms: hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). mdpi.com

In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, thus neutralizing it. The resulting antioxidant radical is generally more stable and less reactive due to resonance delocalization. The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton.

For this compound, the dihydroxy substitution pattern is critical for its radical scavenging potential. The relative positions of the hydroxyl groups influence their hydrogen-donating ability and the stability of the resulting radical. Dihydropyridine derivatives have been evaluated for their antioxidant activities using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the β-carotene/linoleic acid assay. gavinpublishers.com Studies on other dihydropyridine derivatives have shown that the presence of electron-donating groups on the aromatic ring generally enhances their antioxidant properties. gavinpublishers.com

The following table presents data on the antioxidant activity of related dihydropyridine and phenolic compounds, providing a basis for understanding the potential of this compound.

| Compound/Assay | Key Findings on Antioxidant Activity | Reference |

| Dihydropyridine Derivatives (β-carotene/linoleic acid assay) | Compounds with electron-donating groups on the aromatic ring showed higher relative antioxidant activity (RAA) compared to L-ascorbic acid. | gavinpublishers.com |

| Phenolic Compounds (General) | The number and position of hydroxyl groups are major determinants of antioxidant activity. These compounds act by scavenging free radicals through mechanisms like HAT and SET-PT. | nih.gov |

| 4-hydroxy-2-quinolinone derivatives (DPPH assay) | The antioxidant activity is primarily related to the presence of phenolic hydroxyl groups that can directly interact with free radicals. | mdpi.com |

| Benzylic bromophenols (DPPH radical scavenging) | Compounds with ortho-dihydroxy groups on the aromatic ring generally display higher activity. | nih.gov |

| Pyrimidine Derivatives (Radical Scavenging) | Substitution with electron-withdrawing groups can increase the penetration into lipid membranes, enhancing antioxidant activity by combining with reactive oxygen species. | nih.gov |

This table is interactive. Users can sort and filter the data based on the columns.

Exploration of Pyridine-Containing Scaffolds for General Ligand-Target Interactions

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast number of approved drugs and biologically active compounds. rsc.org Its prevalence stems from its unique electronic properties and its ability to engage in a wide range of interactions with biological macromolecules. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and can also participate in metal coordination. The aromatic nature of the ring allows for π-π stacking and hydrophobic interactions.

The functionalization of the pyridine scaffold is a key strategy in drug design to modulate its physicochemical properties and biological activity. thieme-connect.comnih.gov Substituents can be introduced to optimize ligand binding to a specific target, improve solubility, and enhance metabolic stability. For this compound, the hydroxyl and phenyl groups are key functionalizations that dictate its interactions.

The hydroxyl groups can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. The phenyl group can fit into hydrophobic pockets and participate in aromatic interactions. The relative positioning of these groups on the pyridine core is critical for defining the molecule's three-dimensional shape and its complementarity to a biological target.

Recent advances in synthetic chemistry have enabled the precise functionalization of the pyridine ring at various positions, allowing for the systematic exploration of SAR. thieme-connect.com This includes transition-metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents. These methods are invaluable for creating libraries of this compound analogues for biological screening and the development of new therapeutic agents.

Photophysical and Photochemical Studies of this compound Systems

The photophysical and photochemical properties of pyridine derivatives, particularly those with aromatic substituents like the phenyl group, are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photochemically-driven reactions. The electronic structure of 2-phenylpyridine, a core component of the title compound, gives rise to interesting excited-state dynamics.

Upon absorption of light, these molecules are promoted to an excited electronic state. The fate of this excited state can include fluorescence, phosphorescence, or photochemical reactions. The presence of the hydroxyl groups in this compound is expected to significantly modulate its photophysical properties compared to the parent 2-phenylpyridine. The hydroxyl groups can act as electron-donating groups, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus affecting the absorption and emission wavelengths.

Furthermore, the hydroxyl groups can participate in excited-state intramolecular proton transfer (ESIPT), a process where a proton is transferred from the hydroxyl group to the pyridine nitrogen in the excited state. This can lead to the formation of a tautomeric species with distinct emission properties, often resulting in a large Stokes shift (a large separation between the absorption and emission maxima).

Photochemical reactions of pyridine derivatives can include photoisomerization, where the molecule undergoes a structural change upon irradiation. While specific photochemical studies on this compound are limited, related phenylpyridine systems have been shown to undergo such transformations. The efficiency and pathway of these photochemical reactions are highly dependent on the nature and position of the substituents on the pyridine and phenyl rings.

The study of the photophysical and photochemical properties of this compound and its analogues is essential for exploring their potential in materials science and as photoresponsive molecular switches.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dihydroxy-5-phenylpyridine, and what are the critical parameters affecting yield?

- Methodological Answer : Synthesis of pyridine derivatives often involves multi-step reactions, such as hydroxylation and cyclization. For analogous compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine), critical parameters include solvent choice (e.g., dichloromethane), base selection (e.g., NaOH), and temperature control . Adjusting pH during hydroxylation steps and employing purification techniques (e.g., recrystallization or column chromatography) can enhance yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment (e.g., 98% purity reported for 4-Chloro-2-hydroxy-5-nitropyridine) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Cross-reference data with computational predictions or literature for derivatives like 5-(2,3-dichlorophenyl)-2-fluoropyridine .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for structurally similar compounds: wear PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Immediate washing with soap/water is critical for accidental exposure, as noted in safety guidelines for pyridine derivatives .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Stability studies on related dihydropyridines suggest degradation risks from strong acids/bases .

Advanced Research Questions

Q. How can conflicting data regarding the stability of this compound under different pH conditions be resolved?

- Methodological Answer : Conduct controlled stability studies using UV-Vis spectroscopy or HPLC to monitor degradation kinetics. Compare results with analogs like 3,4-dihydro-2H-pyran, which is stable under normal conditions but reactive with incompatible materials . Statistical tools (e.g., ANOVA) can identify significant variables .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound in catalytic processes?

- Methodological Answer : Use isotopic labeling (e.g., deuterium) for kinetic isotope effect (KIE) studies. Pair with computational methods (density functional theory, DFT) to model transition states. In situ spectroscopic techniques (IR, NMR) can track intermediates, as applied to thieno[3,2-c]pyridine derivatives .

Q. How should researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

- Methodological Answer : Perform OECD guideline-compliant assays (e.g., bioaccumulation in Daphnia magna, biodegradation in soil). Predictive models (e.g., EPI Suite) based on structural analogs (e.g., 2-hexyl-6-phenylpyridine) can estimate toxicity profiles .

Q. How can the synthesis of this compound be optimized to enhance scalability without compromising yield?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio). Flow chemistry systems improve scalability for pyridine derivatives, as demonstrated in the synthesis of 5-[(2-chlorophenyl)methyl]pyrimidines .

Q. What methodologies are recommended for resolving contradictions in reported spectroscopic data for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。